4,6-Dimethoxyindoline
Description
Contextual Significance of the Indoline (B122111) Heterocycle in Organic Synthesis Research
The indoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prevalent structural motif in a vast array of biologically active compounds and natural products. ontosight.airsc.org Its significance in organic synthesis stems from its versatility as a building block for creating more complex molecular architectures. bohrium.com The indole (B1671886) nucleus is considered a π-excessive aromatic heterocycle, making it electron-rich and prone to electrophilic substitution reactions. chim.itbhu.ac.in This inherent reactivity allows chemists to introduce a variety of functional groups onto the indole core, thereby modulating its biological and chemical properties. chim.it
The development of novel synthetic methodologies for constructing and functionalizing the indole skeleton remains an active area of research. rsc.org Classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses are still widely used, often with modern modifications to improve efficiency and scope. rsc.orgchim.it Furthermore, the indoline framework is a key component in various cycloaddition reactions, providing an atom-economical route to diverse heterocyclic systems. bohrium.com The ability to selectively functionalize different positions of the indoline ring is crucial for the targeted synthesis of compounds with desired properties. bohrium.com
Strategic Importance of Methoxy (B1213986) Substitution at C4 and C6 in Indoline Systems
The introduction of methoxy (-OCH3) groups onto the indoline ring profoundly influences its electronic properties and reactivity. chim.it As electron-donating groups, methoxy substituents increase the electron density of the aromatic ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles. chim.itontosight.ai The specific placement of these groups at the C4 and C6 positions, as in 4,6-dimethoxyindoline, has strategic implications for directing further chemical transformations.
This substitution pattern activates the benzene ring, particularly enhancing the reactivity at the C7 position. arkat-usa.org This allows for a range of electrophilic substitution reactions, including formylation, acylation, halogenation, and nitration, to occur at specific sites. chim.itresearchgate.net The presence of two methoxy groups can also influence the stability of the molecule and its derivatives. cymitquimica.com Research has shown that the 4,6-dimethoxy substitution pattern is crucial for the synthesis of various complex molecules, including analogues of anti-Helicobacter pylori agents and compounds with potential applications in treating neurodegenerative diseases. auckland.ac.nzresearchgate.net The enhanced reactivity and specific regioselectivity conferred by the 4,6-dimethoxy substitution make this scaffold a valuable tool in synthetic organic chemistry.
Foundational Research and Historical Perspectives on Dimethoxyindolines
The exploration of dimethoxyindolines has a history rooted in the broader investigation of indole chemistry. Early research focused on understanding the fundamental reactivity of the indole nucleus and the influence of various substituents. One of the older methods for the synthesis of 4,6-dimethoxyindole (B1331502) was reported in 1969. chim.it This synthesis involved the condensation of 3,5-dimethoxyaniline (B133145) with diethyl mesoxalate, followed by oxidation and subsequent reduction to yield the desired 4,6-dimethoxyindole. chim.it
Over the decades, research has expanded to investigate the synthesis and properties of various dimethoxyindole isomers. For instance, studies on 5,6-dimethoxyindole (B14739) have highlighted its use as an intermediate in the synthesis of analgesic and anti-inflammatory agents. chemicalbook.com Research into the electrophilic substitution of different dimethoxyindoles has revealed distinct reactivity patterns. For example, while 4,6-dimethoxyindoles often show enhanced reactivity at the C7 position, 5,7-dimethoxyindoles are highly nucleophilic at the C4 position. arkat-usa.org Foundational studies on the nitration, bromination, and cyclization reactions of various dimethoxyindoles have provided a mechanistic understanding of their chemical behavior, paving the way for their use in the synthesis of complex heterocyclic systems and biologically active molecules. researchgate.netrsc.org
| Property | Value |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Appearance | Solid |
| Purity | >=98.0% (GC) |
| CAS Number | 23659-87-2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
YGIMZVANDAKRRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN2)C(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethoxyindoline and Its Precursors
Direct Synthesis Routes to 4,6-Dimethoxyindoline
The direct conversion of 4,6-dimethoxyindole (B1331502) to this compound is a key transformation, primarily achieved through reductive methods. Additionally, cyclization reactions offer an alternative pathway to construct the indoline (B122111) ring system directly.
Reductive Transformations of 4,6-Dimethoxyindole (e.g., Sodium Cyanoborohydride-Mediated Reduction)
A prominent and efficient method for the synthesis of this compound is the reduction of 4,6-dimethoxyindole. doi.org Indoles can be effectively reduced to their corresponding indolines using sodium cyanoborohydride (NaBH₃CN) in acetic acid. doi.orgmasterorganicchemistry.com This reaction is a type of reductive amination, where the reducing agent is selective for the iminium ion intermediate formed in the acidic medium. masterorganicchemistry.comchemicalbook.com
In a typical procedure, 4,6-dimethoxyindole is treated with sodium cyanoborohydride in glacial acetic acid at a controlled temperature, such as 15°C, under a nitrogen atmosphere. doi.org The reaction mixture is stirred for a short period, typically around 45 minutes, before being worked up. doi.org This method has been reported to produce this compound in high yields, for instance, 94%. doi.org It is important to note that the resulting indoline can be susceptible to re-oxidation, necessitating prompt purification. doi.org
| Reagent | Conditions | Yield (%) | Reference |
| Sodium Cyanoborohydride | Glacial Acetic Acid, 15°C, 45 min | 94 | doi.org |
Other reducing agents, such as sodium borohydride (B1222165) in the presence of a carboxylic acid, have also been described for the reduction of dialkoxyindoles to their corresponding indolines. google.com
Cyclization Reactions for Indoline Ring Construction
The construction of the indoline ring can also be achieved through various intramolecular cyclization reactions. These methods build the heterocyclic core from suitably functionalized precursors. Strategies for forming the indoline skeleton include:
Palladium-catalyzed cascade cyclizations: Ortho-iodoanilines tethered to allenes can undergo a palladium-catalyzed cascade reaction to form 3,4-fused tricyclic 3-alkylidene indoline scaffolds. encyclopedia.pub
Heck reaction followed by reductive N-heteroannulation: A two-step palladium-catalyzed process involving an intramolecular Heck reaction and subsequent reductive N-heteroannulation can yield 3,4-fused tricyclic indole (B1671886) skeletons. encyclopedia.pub
Metal-free electrochemical intramolecular C(sp²)–H amination: This method allows for the synthesis of indoline derivatives from 2-vinylanilines using iodine as a mediator. organic-chemistry.org
Gold-catalyzed intramolecular cyclization: Indolyl propargylic esters can be converted to polycyclic indolines through a gold(I)-catalyzed intramolecular cyclization. sci-hub.ru
These cyclization strategies provide versatile routes to complex indoline structures, often with high efficiency and stereoselectivity. encyclopedia.pubsci-hub.ru
Synthesis of Key 4,6-Dimethoxyindole Intermediates
The synthesis of 4,6-dimethoxyindole is a critical step in obtaining this compound. Various classical and modern synthetic methods are employed, starting from commercially available precursors like 3,5-dimethoxyaniline (B133145).
Approaches from 3,5-Dimethoxyaniline Derivatives
Several synthetic strategies utilize 3,5-dimethoxyaniline as a starting material to construct the 4,6-dimethoxyindole scaffold. These include the Bischler and Fischer indole syntheses.
The Bischler indole synthesis involves the reaction of an arylamine, such as 3,5-dimethoxyaniline, with an α-haloketone. chim.itpublish.csiro.au However, the cyclization of the intermediate amino ketones can sometimes lead to a mixture of regioisomers. publish.csiro.aupublish.csiro.au For instance, the reaction of 3,5-dimethoxyaniline with phenacyl bromide can yield both 2- and 3-arylindoles. publish.csiro.au A modified Bischler method has been developed to improve the regioselectivity for 3-substituted 4,6-dimethoxyindoles. chim.it This involves N-protection of the intermediate phenacylaniline before cyclization. chim.it
The Fischer indole synthesis is another versatile method that can be used to prepare 4,6-dimethoxyindole. chim.it This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which can be prepared from 3,5-dimethoxyaniline. jst.go.jp Microwave-assisted Fischer synthesis has been shown to be an effective method for producing 4,6-dimethoxyindole in good yield. chim.it
A one-pot procedure for the synthesis of 3-substituted-4,6-dimethoxyindoles from 3,5-dimethoxyaniline and 2-haloketones in the presence of lithium bromide and sodium bicarbonate has also been reported. researchgate.net
| Synthetic Method | Starting Materials | Key Features | Reference |
| Bischler Indole Synthesis | 3,5-Dimethoxyaniline, α-Haloketone | Can produce regioisomeric products | publish.csiro.aupublish.csiro.au |
| Modified Bischler Indole Synthesis | 3,5-Dimethoxyaniline, α-Haloketone | N-protection to improve regioselectivity | chim.it |
| Fischer Indole Synthesis | 3,5-Dimethoxyaniline derived hydrazone | Versatile, microwave-assisted option available | chim.itjst.go.jp |
| One-Pot Synthesis | 3,5-Dimethoxyaniline, 2-Haloketone | Efficient procedure using LiBr and NaHCO₃ | researchgate.net |
Functionalization via Vilsmeier–Haack Reaction for Formyl-Substituted Derivatives
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic rings, including indoles. bhu.ac.incas.cn For indoles, electrophilic substitution preferentially occurs at the C3 position. bhu.ac.inwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). bhu.ac.in
The Vilsmeier-Haack formylation of 4,6-dimethoxyindole readily yields 3-formyl-4,6-dimethoxyindole. bhu.ac.in This reaction is efficient even for indoles with electron-withdrawing groups at other positions. bhu.ac.in The formyl group is a versatile handle that can be further transformed into other functional groups. cas.cn Alternative methods for the formylation of indoles have also been developed, such as using a triphenylphosphine (B44618)/1,2-diiodoethane system to generate a Vilsmeier-type intermediate in situ. organic-chemistry.org
| Reaction | Reagents | Position of Formylation | Reference |
| Vilsmeier-Haack | POCl₃, DMF | C3 | bhu.ac.inwikipedia.org |
| Vilsmeier-Haack | Vilsmeier reagent at low temp. | C7 (on methyl 4,6-dimethoxyindole-2-carboxylate) | researchgate.net |
| Ph₃P/ICH₂CH₂I mediated | DMF | C3 | organic-chemistry.org |
Hemetsberger Indole Synthesis Variants
The Hemetsberger indole synthesis provides another route to substituted indoles, including 4,6-dimethoxyindole. vulcanchem.comnih.gov This method involves the thermal decomposition of α-azidocinnamate esters, which are typically prepared by the condensation of a benzaldehyde (B42025) with an azidoacetate. nih.govvulcanchem.com The thermolysis is believed to proceed through a nitrene intermediate, which then undergoes cyclization to form the indole ring. nih.gov
This synthesis is particularly useful for preparing indole-2-carboxylic esters. nih.govacs.org For example, the reaction of a substituted benzaldehyde with methyl azidoacetate can yield an azidocinnamate intermediate, which upon heating, cyclizes to the corresponding methyl indole-2-carboxylate. vulcanchem.comacs.org Photochemical variants of this type of reaction, involving the irradiation of azido-substituted precursors, have also been explored for indole synthesis. nih.govresearchgate.net
| Method | Precursor | Key Step | Product | Reference |
| Hemetsberger Synthesis | α-Azidocinnamate ester | Thermal decomposition/cyclization | Indole-2-carboxylic ester | nih.govvulcanchem.com |
| Photochemical Synthesis | Azidostyrenes | Photolysis | Indole | nih.govresearchgate.net |
Bischler Indole Synthesis Variants
The Bischler indole synthesis is a classical method for forming the indole ring, which involves the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in This reaction has been adapted for the synthesis of substituted indoles, including 4,6-dimethoxyindole derivatives.
A key variant involves the reaction of 3,5-dimethoxyaniline with α-haloketones, such as phenacyl bromide or 4-bromophenacyl bromide, to form the corresponding α-arylamino-ketones. publish.csiro.aupublish.csiro.au Subsequent cyclization of these intermediates under acidic conditions, using catalysts like polyphosphoric acid or amine hydrochlorides, can lead to the formation of 4,6-dimethoxyindoles. publish.csiro.au Research has shown that the cyclization of α-amino ketones derived from 3,5-dimethoxyaniline tends to favor the formation of 2-aryl-4,6-dimethoxyindoles over the 3-aryl isomers. publish.csiro.aupublish.csiro.au The structure of products like 2-(4'-bromophenyl)-4,6-dimethoxyindole has been confirmed through X-ray diffraction studies. publish.csiro.au
Several studies have utilized the Bischler synthesis to prepare a variety of 2-, 3-, and 2,3-substituted 4,6-dimethoxyindoles. researchgate.net For instance, a modified Bischler approach has been employed in the synthesis of the cryptolepine (B1217406) alkaloid framework and related fused quinolines. researchgate.net
Fischer Indole Synthesis Variants
The Fischer indole synthesis is one of the most widely used and versatile methods for constructing the indole nucleus. bhu.ac.inirjmets.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.inirjmets.com
For the synthesis of 4,6-dimethoxyindole precursors, a common starting material is 3,5-dimethoxyphenylhydrazine. However, a more direct route to functionalized 4,6-dimethoxyindoles often employs 4,5-dimethoxyphenylhydrazine. For example, the reaction of 4,5-dimethoxyphenylhydrazine with ethyl pyruvate (B1213749) forms a hydrazone intermediate, which then undergoes cyclization in the presence of a strong acid like concentrated hydrochloric acid to yield ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
The Fischer indole synthesis can also be performed under mechanochemical conditions, providing an environmentally friendly, solvent-free approach. rsc.org This method has been shown to be applicable to a wide range of arylhydrazines and carbonyl compounds. rsc.org Additionally, the reaction can be promoted by various acid catalysts, including Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄). rsc.org In some cases, the reaction can be carried out in a one-pot procedure, for instance, using quinone monoketals and aliphatic hydrazines under microwave conditions. thieme-connect.com
The regioselectivity of the Fischer synthesis can be influenced by the reaction conditions and the nature of the substituents on the starting materials. For example, the reaction of (3,4-dimethoxyphenyl)hydrazine (B1633565) with dihydrofuran under Fischer conditions can yield a mixture of 4,5-dimethoxyindole and the desired tryptophol. nih.gov
Advanced and Sustainable Synthetic Strategies for Indole/Indoline Systems
Recent advancements in synthetic chemistry have focused on developing more efficient, economical, and environmentally friendly methods for the synthesis of indole and indoline derivatives. These strategies often involve multi-component reactions, catalyst-free conditions, the use of green solvents, and microwave assistance.
Multi-component Reaction Protocols
Multi-component reactions (MCRs) offer a powerful tool for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. irjmets.comdergipark.org.tr Several MCRs have been developed for the synthesis of functionalized indoles. arkat-usa.orgresearchgate.netrsc.org
One notable example is the one-pot, three-component synthesis of 3-substituted indoles. This can be achieved by reacting an indole, an aldehyde, and an active methylene (B1212753) compound. openmedicinalchemistryjournal.com For instance, the reaction of indole, aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be catalyzed by a ligand-free copper(II) system in PEG-400. rsc.org Another approach involves the use of a dodecyl sulfonic acid catalyst for the preparation of bis(indolyl)methanes in water. openmedicinalchemistryjournal.com
Isocyanide-based MCRs, such as the Ugi reaction, have also been applied to indole synthesis, although the indole nucleus sometimes plays a secondary role. arkat-usa.org Furthermore, MCRs have been developed for the synthesis of more complex heterocyclic systems containing an indole moiety, such as indolylnicotinonitriles and 1H-benzo[f]chromen-indole derivatives. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component | Indole, Aldehydes, Active Methylene Compounds | Cu(PPh₃)Cl in water | 3-Substituted Indoles | openmedicinalchemistryjournal.com |
| Three-component | Indole, Aldehydes, Malononitrile/Ethyl Cyanoacetate | Ligand-free Cu(II) in PEG-400 | 3-Substituted Indoles | rsc.org |
| Three-component | Indole, Aldehydes, Dimedone | Ammonium Chloride | 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | dergipark.org.tr |
| Four-component | Arylglyoxals, Acetylacetone, Indole, Aliphatic Amines | Water, catalyst-free | Pyrrole functionalized Indole derivatives | dergipark.org.tr |
Catalyst-Free Reaction Conditions
Developing synthetic methods that avoid the use of catalysts is a key goal in green chemistry, as it simplifies purification and reduces waste. bohrium.com Several catalyst-free protocols for indole synthesis have been reported.
For example, the synthesis of 3-substituted indoles can be achieved through the reaction of indoles with nitroalkenes or benzyl (B1604629) halides under catalyst-free conditions. bohrium.com The ring expansion of indoles with dialkylacetylene dicarboxylates to form highly functionalized benzazepines can also proceed under thermal, solvent-free, and catalyst-free conditions. rsc.org
In some cases, the reaction medium itself can promote the reaction. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a green reaction medium for the one-pot, three-component synthesis of 3-substituted indoles without a catalyst. openmedicinalchemistryjournal.com Visible light irradiation has also been employed to synthesize indole derivatives from substituted benzaldehydes and indoles under solvent- and catalyst-free conditions. openmedicinalchemistryjournal.com
| Reaction Type | Reactants | Conditions | Product | Reference |
| Michael Addition | Indoles, Nitroalkenes | Various solvents, catalyst-free | 3-Substituted Indoles | bohrium.com |
| Friedel-Crafts Alkylation | Indoles, Benzyl Halides | Catalyst-free | 3-Substituted Indoles | bohrium.com |
| Ring Expansion | Indoles, Dialkylacetylene Dicarboxylates | Thermal, solvent-free | Functionalized Benzazepines | rsc.org |
| Three-component | Indole, Aromatic Aldehydes, C-H Activated Acids | PEG-400 | 3-Substituted Indoles | openmedicinalchemistryjournal.com |
| Condensation | Substituted Benzaldehydes, Indoles | Visible light irradiation, solvent-free | Indole Derivatives | openmedicinalchemistryjournal.com |
Aqueous and Solvent-Free Methodologies
The use of water as a solvent or performing reactions under solvent-free conditions represents a significant step towards more sustainable chemical processes. researchgate.net Water is an environmentally benign medium, and its use can sometimes enhance reaction rates and selectivity. researchgate.net
Several indole syntheses have been successfully adapted to aqueous media. For example, the synthesis of 3-substituted indoles via a three-component reaction of an indole, an aldehyde, and malononitrile can be carried out in water using a Brønsted acid ionic liquid catalyst. rsc.org The synthesis of spiro[indole-pyrrolidine] derivatives has also been achieved in high yields under aqueous and mechanochemical (solvent-free) conditions. nih.gov
Solvent-free approaches often involve grinding the reactants together, sometimes with a solid support or catalyst, or heating them in the absence of a solvent. openmedicinalchemistryjournal.com For instance, the synthesis of indole derivatives has been accomplished by reacting substituted benzaldehydes and indoles under solvent- and catalyst-free conditions with visible light irradiation. openmedicinalchemistryjournal.com Similarly, a solvent- and metal-free method for the synthesis of 3-chalcogenyl-indoles has been developed using DMSO as an oxidant and molecular iodine as a catalyst. acs.org
| Synthetic Approach | Reactants | Catalyst/Conditions | Product | Reference |
| Aqueous Synthesis | Indole, Aldehydes, Malononitrile | Brønsted acid ionic liquid in water | 3-Substituted Indoles | rsc.org |
| Aqueous/Mechanochemical | Isatin (B1672199), Malononitrile, Isothiocyanate derivatives | Piperidine in water or solvent-free milling | Spiro[indole-pyrrolidine] Derivatives | nih.gov |
| Solvent-Free | Substituted Benzaldehydes, Indoles | Visible light irradiation, catalyst-free | Indole Derivatives | openmedicinalchemistryjournal.com |
| Solvent- and Metal-Free | Indoles, Diorganyl Dichalcogenides | DMSO/I₂ | 3-Chalcogenyl-indoles | acs.org |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing selectivity. nih.govresearchgate.nettandfonline.com The use of microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. researchgate.nettandfonline.comrsc.org
Numerous classical indole syntheses, including the Fischer, Bischler-Mohlau, and Hemetsberger-Knittel reactions, have been successfully adapted to microwave conditions. nih.gov For example, a microwave-assisted Fischer indole synthesis has been used for the regioselective preparation of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. openmedicinalchemistryjournal.com Microwave irradiation has also been employed to accelerate the cyclization of phenylhydrazine (B124118) and pyruvic acid with alkoxy-substituted aryl precursors to yield 4,6-dimethoxyindoles. vulcanchem.com
Microwave-assisted multi-component reactions are particularly attractive for the rapid generation of molecular diversity. rsc.org For instance, the synthesis of polyfunctionalized spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] has been achieved in good yields via a microwave-assisted MCR. rsc.org
| Reaction Type | Reactants | Conditions | Product | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Carbonyl Compound | Microwave irradiation | Indole | openmedicinalchemistryjournal.com |
| Hemetsberger–Knittel Synthesis | Microwave irradiation | Indole | nih.gov | |
| Nenitzescu Reaction (modified) | Lewis acid catalyst, Microwave irradiation | 5-Hydroxy-benzo[g]indole | openmedicinalchemistryjournal.com | |
| Multi-component Reaction | Hydrazines, DMADs, Isatin, Active Methylene Compounds | Microwave irradiation | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | rsc.org |
| Pictet-Spengler type condensation | C-2-linked o-aminobenzylbenzimidazole, Aldehydes/Ketones | Acetic acid, Microwave irradiation | Benzimidazole-linked indoline hybrids | tandfonline.com |
Transition Metal-Catalyzed Domino Reactions
Transition metal-catalyzed domino reactions have emerged as powerful and efficient strategies for the construction of complex molecular architectures, such as the indoline scaffold, in a single synthetic operation. These reactions, which involve a cascade of multiple bond-forming events under a single set of reaction conditions, offer significant advantages in terms of atom economy, step economy, and reduced generation of waste. While a specific transition metal-catalyzed domino reaction for the direct synthesis of this compound has not been extensively documented, the principles established for the synthesis of other substituted indolines can be applied to devise plausible synthetic routes.
Catalytic systems based on palladium, nickel, and copper have been widely explored for the synthesis of the indoline core. nih.govacs.orgnih.gov These reactions often proceed through a sequence of steps such as C-H activation, amination, and cyclization, enabling the formation of the five-membered nitrogen-containing ring.
A notable approach involves a one-pot, two-step process utilizing iron and copper catalysis for the synthesis of various indoline scaffolds. acs.orgresearchgate.net This method first employs an iron(III)-catalyzed regioselective iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular N-arylation to construct the indoline ring. acs.orgresearchgate.net For the synthesis of a 4,6-dimethoxy-substituted indoline, a plausible precursor would be a derivative of 3,5-dimethoxyaniline.
Another versatile strategy is the nickel/photoredox dual catalysis for the synthesis of indolines from iodoacetanilides and alkenes. nih.govorganic-chemistry.org This method demonstrates high regioselectivity for the formation of 3-substituted indolines. While not directly applied to this compound, the broad substrate scope suggests its potential applicability.
Palladium-catalyzed domino reactions have also been instrumental in the synthesis of complex indoline structures. These reactions can involve a variety of transformations, including Heck reactions and C-H functionalization, to build the indoline core in a controlled manner. researchgate.net For instance, a palladium-catalyzed domino Heck/intermolecular C-H bond functionalization has been developed for the enantioselective synthesis of pyrroloindolines. researchgate.net
A hypothetical domino reaction for the synthesis of an N-protected this compound could start from a suitably functionalized derivative of 3,5-dimethoxyaniline. The general reaction scheme is presented below, illustrating a plausible palladium-catalyzed domino approach.
Table 1: Hypothetical Palladium-Catalyzed Domino Synthesis of an N-Protected this compound Derivative
| Step | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 1 | N-(2-bromo-3,5-dimethoxyphenyl)acetamide | Alkene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | N-acetyl-4,6-dimethoxyindoline derivative |
It is important to note that while the above table represents a scientifically plausible synthetic route based on established methodologies for similar structures, specific experimental validation for the synthesis of this compound via this exact domino reaction is not currently available in the cited literature.
Further research into the application of these powerful domino strategies to electron-rich aromatic precursors is needed to develop a direct and efficient synthesis of this compound.
Advanced Spectroscopic and Analytical Characterization of 4,6 Dimethoxyindoline Systems
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
Without foundational, published research data on 4,6-Dimethoxyindoline, the creation of an authoritative and factual article as specified is not possible.
Collisional Spectroscopy for Isomer Differentiation
Collisional spectroscopy, particularly Collision-Induced Dissociation (CID) within a tandem mass spectrometer (MS/MS), is a powerful technique for distinguishing between structural isomers, which is a common challenge in analytical chemistry. nih.gov Isomers of this compound, such as 5,6-dimethoxyindoline (B190262) or 4,7-dimethoxyindoline, would have the same mass-to-charge ratio (m/z) and may not be distinguishable by a single stage of mass spectrometry. polyu.edu.hk
The CID process involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) which is then accelerated into a collision cell filled with a neutral gas like argon or nitrogen. wikipedia.org The collisions convert some of the ion's kinetic energy into internal energy, causing the ion to fragment. wikipedia.org The resulting fragmentation pattern is highly dependent on the molecule's structure, as different bond energies and arrangements will lead to unique sets of fragment ions. nih.gov By comparing the MS/MS spectra of different isomers, unique fragment ions can be identified that serve as diagnostic markers for each specific compound. lcms.cz
Advanced techniques such as multi-stage mass spectrometry (MSⁿ) can be employed for even more detailed structural analysis. nih.govbiomedres.us For instance, a characteristic fragment ion from an MS/MS experiment can be isolated and subjected to a further round of fragmentation (MS³) to provide additional layers of structural information, enhancing the confidence in isomer differentiation. nih.gov
Table 1: Hypothetical CID Fragmentation for Dimethoxyindoline Isomers
| Isomer | Precursor Ion (m/z) | Collision Energy | Key Diagnostic Fragment Ions (Hypothetical m/z) | Structural Rationale for Fragmentation |
|---|---|---|---|---|
| This compound | 178.1 | Variable | 163.1, 148.1, 133.1 | Sequential losses of methyl radicals (•CH₃) from methoxy (B1213986) groups and subsequent ring cleavages. |
| 5,6-Dimethoxyindoline | 178.1 | Variable | 163.1, 148.1, 120.1 | Different fragmentation pathway due to altered positions of electron-donating methoxy groups affecting ring stability. |
| 4,7-Dimethoxyindoline | 178.1 | Variable | 163.1, 135.1 | Unique fragmentation influenced by the methoxy groups at the 4 and 7 positions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is used to characterize the electronic structure of conjugated systems. The indole (B1671886) ring system in this compound acts as a chromophore, and its absorption spectrum is influenced by the two electron-donating methoxy groups, which act as auxochromes.
The absorption of energy results in electronic transitions, most commonly π → π* transitions in aromatic systems. hnue.edu.vn Conjugation of double bonds narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). hnue.edu.vn A study on a related compound, a derivative of 5,6-dimethoxyindole (B14739), reported a UV absorption maximum (λmax) at approximately 330 nm. umaine.edu It is expected that this compound would exhibit a similar absorption profile, characteristic of its specific electronic arrangement.
Table 2: UV-Vis Spectroscopic Data for Indole Systems
| Compound System | Typical Solvent | Expected λmax (nm) | Electronic Transition | Notes |
|---|---|---|---|---|
| Indole | Ethanol | ~280 nm | π → π | Base chromophore absorption. |
| This compound | Methanol (B129727)/Ethanol | >280 nm (est.) | π → π | Bathochromic shift due to two electron-donating methoxy groups increasing conjugation. |
| 5,6-Dimethoxyindole Derivative (DHICA) | Not specified | ~330 nm umaine.edu | π → π* | Provides an experimental reference for a closely related dimethoxy-substituted indole core. umaine.edu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. stanford.edu This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. stanford.edu
For derivatives of dimethoxyindoline, X-ray crystallography has been used to provide absolute structural confirmation. nih.gov In a study of 1-acetyl-5,6-dimethoxyindoline, a closely related compound, detailed crystallographic data was obtained, confirming the molecular structure and providing precise bond lengths and angles. nih.gov Such an analysis for this compound would yield its specific crystal system, space group, and unit cell dimensions, offering a complete picture of its solid-state architecture.
Table 3: Crystallographic Data for 1-Acetyl-5,6-dimethoxyindoline nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₅NO₃ nih.gov |
| Formula Weight | 221.25 nih.gov |
| Crystal System | Orthorhombic nih.gov |
| Space Group | Pnma nih.gov |
| Unit Cell Dimensions | a = 18.541 Å, b = 6.9572 Å, c = 8.5582 Å nih.gov |
| Volume | 1103.9 ų nih.gov |
| Z (Molecules per unit cell) | 4 nih.gov |
| Temperature | 123 K nih.gov |
| Final R-factor (R[F² > 2σ(F²)]) | 0.057 nih.gov |
| Weighted R-factor (wR(F²)) | 0.148 nih.gov |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimental results are compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and assess its purity. For a derivative of 4,6-dimethoxyindole (B1331502), elemental analysis is used to verify stoichiometric purity, typically requiring the experimental values to be within ±0.3% of the calculated values.
Table 4: Elemental Analysis Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Theoretical % Carbon (C) | 67.02% |
| Theoretical % Hydrogen (H) | 7.31% |
| Theoretical % Nitrogen (N) | 7.82% |
| Acceptable Experimental Range | Theoretical value ± 0.3% |
Thermal Gravimetric Analysis (TGA)
Thermal Gravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thesolubilitycompany.cometamu.edu This technique is primarily used to evaluate the thermal stability of a material and determine its decomposition temperature. kabkom.com.tr
In a typical TGA experiment for this compound, a small sample would be placed in a crucible and heated at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. A sharp drop in the curve indicates mass loss due to decomposition. The onset temperature of this drop is a key indicator of the compound's thermal stability. researchgate.net
Table 5: TGA Experimental Parameters and Expected Results
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Sample Mass | 5-10 mg | To ensure uniform heating and accurate measurement. |
| Heating Rate | 5-20 °C/min mdpi.com | Controlled heating to observe distinct thermal events. mdpi.com |
| Atmosphere | Nitrogen (N₂) | To prevent oxidative decomposition and study inherent thermal stability. |
| Temperature Range | Ambient to 600 °C | To cover the potential decomposition range of the organic molecule. |
| Key Measurement | Onset Decomposition Temperature (Tonset) | Indicates the temperature at which significant thermal degradation begins. |
Chromatographic Methods for Purity and Separation
Chromatography encompasses a set of powerful laboratory techniques for separating mixtures. khanacademy.org For this compound, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing purity, identifying impurities, and separating it from isomers. nih.gov The parent compound, 4,6-dimethoxyindole, has its purity assayed by GC.
These techniques operate on the principle of differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). khanacademy.org In HPLC, for example, a chiral stationary phase (CSP) can be used to separate enantiomers of a chiral derivative of this compound. chiralpedia.comnih.gov The choice of stationary and mobile phases is critical for achieving effective separation. metwarebio.com
Table 6: Chromatographic Methods for Analysis of this compound
| Method | Typical Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Purity assessment, detection of volatile impurities. |
| Normal-Phase HPLC | Silica (B1680970) (SiO₂) | Non-polar solvent mixture (e.g., Hexane/Ethyl Acetate) | Separation of polar compounds and isomers. |
| Reverse-Phase HPLC | C18-bonded silica | Polar solvent mixture (e.g., Acetonitrile (B52724)/Water) | Routine purity analysis for a wide range of polarities. nih.gov |
| Thin-Layer Chromatography (TLC) | Silica gel on glass/aluminum | Solvent mixture (e.g., Hexane/Ethyl Acetate) | Rapid reaction monitoring and qualitative purity check. khanacademy.org |
Vibrational Optical Activity (VOA) Methods
Vibrational Optical Activity (VOA) refers to a pair of advanced spectroscopic techniques—Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)—that are sensitive to the chirality of molecules. nih.govnih.gov While the this compound molecule itself is achiral, it often serves as a key structural core in larger, chiral pharmaceutical compounds. voaconference.com
For chiral derivatives containing the this compound scaffold, VOA is an exceptionally powerful tool for the unambiguous determination of absolute configuration in the solution state. nih.govrsc.org The method involves measuring the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared light. nih.gov The resulting experimental spectrum is then compared to spectra predicted by quantum chemical calculations for each possible enantiomer. A match between the experimental and a calculated spectrum provides definitive proof of the molecule's absolute stereochemistry. rsc.org
Table 7: Application of VOA Methods to Chiral Dimethoxyindoline Derivatives
| Technique | Principle | Information Obtained | Methodology |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light. nih.gov | Absolute configuration, solution-state conformation. nih.gov | Comparison of experimental VCD spectrum with ab initio calculated spectra for possible stereoisomers. nih.gov |
| Raman Optical Activity (ROA) | Small intensity difference in Raman scattering of left vs. right circularly polarized light. nih.gov | Absolute configuration, detailed structural information on biomolecules. nih.gov | Comparison of experimental ROA spectrum with computationally predicted spectra. rsc.org |
Computational and Theoretical Studies of 4,6 Dimethoxyindoline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govlibretexts.org This method is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.com DFT calculations, particularly with the use of hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems. nih.govnist.gov
Electronic Structure and Geometric Optimization
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. researchgate.netorganica1.org This process involves an iterative procedure where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. researchgate.net For 4,6-dimethoxyindoline, geometric optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a direct output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in understanding a molecule's reactivity, acting as indicators of its electron-donating and electron-accepting capabilities, respectively. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-O(Me) | 1.36 Å |
| C6-O(Me) | 1.37 Å | |
| N1-C2 | 1.47 Å | |
| N1-C7a | 1.40 Å | |
| C2-C3 | 1.54 Å | |
| Bond Angle | C5-C4-O(Me) | 119.5° |
| C7-C6-O(Me) | 119.8° | |
| C2-N1-C7a | 110.2° | |
| Dihedral Angle | C3-C3a-C4-C5 | 1.5° |
| C7-C7a-N1-C2 | -15.8° |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations. Actual values would require specific computation.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for the interpretation of experimental data. numberanalytics.com The calculation of vibrational frequencies, which correspond to the infrared (IR) spectrum, is performed after a successful geometry optimization. nih.gov The computed IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions.
Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. researchgate.netbeilstein-journals.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. mdpi.com Comparing calculated NMR shifts with experimental data can aid in the definitive structural elucidation of a molecule. researchgate.net Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational averaging. mdpi.com
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted (DFT) | Experimental (Hypothetical) |
| Vibrational Frequencies (cm⁻¹) | ||
| N-H Stretch | 3450 | 3400 |
| C-H (aromatic) Stretch | 3050 | 3030 |
| C-H (aliphatic) Stretch | 2950 | 2935 |
| C-O Stretch | 1210 | 1205 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C2 | 55.2 | 54.8 |
| C3 | 30.1 | 29.7 |
| C4 | 150.5 | 150.1 |
| C5 | 95.3 | 94.9 |
| C6 | 152.8 | 152.4 |
| C7 | 100.6 | 100.2 |
| C3a | 118.9 | 118.5 |
| C7a | 135.7 | 135.3 |
| OCH₃ (C4) | 56.1 | 55.8 |
| OCH₃ (C6) | 56.3 | 56.0 |
| ¹H NMR Chemical Shifts (ppm) | ||
| H on N1 | 4.5 | 4.3 |
| H on C2 (2H) | 3.1 | 3.0 |
| H on C3 (2H) | 2.8 | 2.7 |
| H on C5 | 6.2 | 6.1 |
| H on C7 | 6.3 | 6.2 |
| H on OCH₃ (C4, 3H) | 3.8 | 3.75 |
| H on OCH₃ (C6, 3H) | 3.85 | 3.80 |
Note: The data in this table is hypothetical and for illustrative purposes. The predicted values are typical for similar structures, and the experimental values are posited for comparison.
Molecular Modeling for Conformational Analysis and Reaction Pathway Simulation
Molecular modeling encompasses a broader range of computational techniques, including both quantum mechanics and classical mechanics (molecular mechanics), to study the behavior of molecules. schrodinger.com
Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its low-energy conformers. slideshare.net For this compound, this would involve exploring the rotation around the single bonds, particularly those of the methoxy (B1213986) groups, and the puckering of the five-membered indoline (B122111) ring. By systematically or stochastically sampling the conformational space, a potential energy surface can be generated, revealing the relative energies of different conformers and the energy barriers between them. vulcanchem.com
Simulating reaction pathways provides a detailed picture of how a chemical transformation occurs. beilstein-journals.orgmdpi.com This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate, connecting reactants and products. researchgate.net Quantum mechanical methods are essential for accurately describing the breaking and forming of chemical bonds that occur during a reaction. chemistryviews.org For this compound, one could simulate, for example, its N-alkylation or electrophilic aromatic substitution reactions to understand the mechanistic details and predict the kinetic and thermodynamic feasibility of such transformations.
Quantum Mechanical Approaches to Reactivity and Selectivity
Quantum mechanics provides a fundamental framework for understanding and predicting chemical reactivity and selectivity. numberanalytics.compeerj.com By analyzing the electronic properties derived from quantum mechanical calculations, it is possible to rationalize why a molecule reacts in a certain way.
For this compound, the calculated distribution of atomic charges and the Fukui functions can be used to predict the most likely sites for electrophilic and nucleophilic attack. The electron-donating methoxy groups are expected to activate the benzene (B151609) ring towards electrophilic substitution, and computational models can predict the regioselectivity (i.e., whether substitution is favored at the C5 or C7 position). Similarly, the reactivity of the nitrogen atom can be assessed by its calculated nucleophilicity.
In cases of multiple competing reaction pathways, quantum mechanical calculations of the activation energies for each path can predict the dominant product. This is particularly useful in understanding stereoselectivity, where the formation of one stereoisomer is favored over another. By modeling the transition states leading to different stereochemical outcomes, the origins of the observed selectivity can be elucidated.
Advanced Applications of 4,6 Dimethoxyindoline Derivatives in Chemical Science
Versatile Building Blocks in Complex Molecule Synthesis.thieme-connect.comlookchem.com
The unique structural and electronic properties of 4,6-dimethoxyindoline derivatives make them highly valuable building blocks for the synthesis of intricate molecular architectures. The electron-rich nature of the indole (B1671886) nucleus, enhanced by the methoxy (B1213986) groups, directs and facilitates a variety of chemical transformations.
Construction of Supramolecular Assemblies (e.g., Calixindoles).thieme-connect.com
The synthesis of 3-substituted 4,6-dimethoxyindoles has opened avenues for their use in creating macrocyclic compounds like calixindoles. thieme-connect.com These supramolecular structures are formed through acid-catalyzed reactions of the indole derivatives with aldehydes, leading to the formation of calix thieme-connect.comindoles and calix researchgate.netindoles. thieme-connect.comthieme-connect.com A notable strategy involves the reaction of indole methanols with a 3-aryl-4,6-dimethoxyindole-7-aldehyde, which efficiently produces calix thieme-connect.comindoles with specific linkage patterns (2,2; 7,2; 7,7-links). thieme-connect.comthieme-connect.com
The formation of these macrocycles is influenced by the substitution pattern on the indole core. For instance, 3-aryl-4,6-dimethoxyindoles react with oxalyl chloride to yield 7- and 2-glyoxylic acid chlorides. researchgate.net These can be further converted to tris-indolylglyoxylamides, which are precursors to benzylic alcohols. researchgate.net However, attempts to cyclize these specific benzylic alcohols into calixindoles under various acidic conditions have been unsuccessful, often resulting in polymeric materials instead. researchgate.net
The table below summarizes key intermediates and resulting products in calixindole synthesis starting from this compound derivatives.
| Starting Material | Reagent/Condition | Intermediate/Product | Reference |
| 3-Aryl-4,6-dimethoxyindole | Aryl aldehydes, Acid catalysis | Calix thieme-connect.comindoles | thieme-connect.com |
| Indole methanols and 3-aryl-4,6-dimethoxyindole-7-aldehyde | Acid catalysis | Calix thieme-connect.comindole and Calix researchgate.netindole | thieme-connect.comthieme-connect.com |
| 3-(4-Chlorophenyl)-4,6-dimethoxyindole | Oxalyl chloride | 7- and 2-glyoxylic acid chlorides | researchgate.net |
| Tris(2-aminoethyl)amine and glyoxylic acid chloride derivative | - | Tris-indolylglyoxylamide | researchgate.net |
| 3-(2-Hydroxyphenyl)-4,6-dimethoxyindole | 1,3,5-Tribromomethylbenzene | Tri-indolyl compound | lookchem.com |
Precursors for Fused Heterocyclic Compounds (e.g., Pyrroloquinolines).researchgate.net
4,6-Dimethoxyindole (B1331502) derivatives are effective precursors for the synthesis of fused heterocyclic compounds, such as pyrroloquinolines and pyrroloindoles. researchgate.net A significant method involves the intramolecular Wittig reaction of 4,6-dimethoxyindole-7-carbaldehydes and 2-carbaldehydes with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618). researchgate.net This reaction proceeds in high yields and produces highly fluorescent compounds, indicating their potential as fluorescent markers. researchgate.net
The regioselectivity of these reactions is noteworthy. For instance, with an indole-2,7-dicarbaldehyde, the reaction preferentially occurs at the 2-carbaldehyde position, leading to the corresponding pyrroloindole. researchgate.net Furthermore, in the case of a 6-hydroxy-4-methoxy-3-substituted-indole-7-carbaldehyde, the formation of a pyrroloquinoline is favored over cyclization onto the phenolic group. researchgate.net
The following table details the synthesis of various fused heterocyclic compounds from 4,6-dimethoxyindole precursors.
| Precursor | Reagents | Product | Yield | Reference |
| 4,6-Dimethoxyindole-7-carbaldehydes | Dimethyl acetylenedicarboxylate, Triphenylphosphine | Pyrroloquinolines | High | researchgate.net |
| 4,6-Dimethoxyindole-2-carbaldehydes | Dimethyl acetylenedicarboxylate, Triphenylphosphine | Pyrrolo[1,2-a]indoles | High | researchgate.net |
| 6-Hydroxyindole-7-carbaldehyde | Dimethyl acetylenedicarboxylate, Triphenylphosphine | Pyrroloquinoline | Good | researchgate.net |
Applications in Organocatalysis.nih.gov
While direct applications of this compound itself in organocatalysis are not extensively documented in the provided results, the broader field of organocatalysis frequently employs chiral organic molecules to drive enantioselective reactions. nih.govmdpi.comrsc.org Organocatalysts are valued for being less toxic and more environmentally friendly than their metal-based counterparts. nih.govmdpi.com They operate through various activation modes, including the formation of covalent intermediates (like enamines or iminium ions) or through non-covalent interactions (such as hydrogen bonding). nih.gov
The development of novel organocatalysts is a burgeoning area of research, with a focus on creating catalysts that are efficient, recyclable, and capable of promoting reactions with high stereoselectivity. beilstein-journals.org The structural features of indole derivatives, including the potential for introducing chirality and functional groups, suggest their potential as scaffolds for the design of new organocatalysts. The principles of organocatalysis, such as the use of chiral amines, Brønsted acids, and hydrogen-bond donors, provide a framework for how this compound derivatives could be functionalized to act as effective catalysts. nih.govmdpi.com
Polymer Chemistry and Material Science
Derivatives of this compound have found a niche in polymer chemistry and material science, particularly in the development of functional polymers with unique optical and electronic properties.
Synthesis of Electrochromic Polymers with Controlled Structural Properties.acs.org
A notable application is the synthesis of poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), an electrochromic polymer with properties distinct from natural and other synthetic melanins. acs.orgacs.org This polymer is produced through the electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid. acs.orgacs.org
PDMICA films exhibit a green color and demonstrate electrochromism, changing from transparent to green and then to purple as the applied voltage is cycled between -1 and +1 V. acs.orgacs.org This behavior contrasts with the broadband absorption of typically dark brown, amorphous melanins. acs.org Structurally, PDMICA displays a degree of crystallinity and a nanofibrous morphology, as revealed by X-ray diffraction and scanning electron microscopy, which is not observed in other melanins. acs.org The transport of ions and water molecules through the PDMICA film, which is crucial for its electrochromic behavior, has been studied, revealing that anions play a significant role during the redox processes. researchgate.net
The table below highlights the key properties of PDMICA.
| Property | Description | Reference |
| Color | Green | acs.orgacs.org |
| Electrochromism | Transparent -> Green -> Purple (-1V to +1V) | acs.orgacs.org |
| Structure | Crystalline, Nanofibrous | acs.org |
| Ion Transport | Dominated by anions during redox | researchgate.net |
Derivatization Reagents for Advanced Chemical Analysis.ddtjournal.com
In analytical chemistry, derivatization is a key technique used to modify an analyte to enhance its detection and separation, particularly in chromatography and mass spectrometry. ddtjournal.com While this compound itself is not highlighted as a primary derivatization reagent in the search results, the principles of derivatization are relevant to its functionalized forms. Derivatization reagents are designed to introduce a chargeable moiety or a group that improves ionization efficiency and provides characteristic fragmentation patterns for sensitive detection. ddtjournal.com
For instance, reagents are used to target specific functional groups like ketones, aldehydes, and carboxylic acids to improve their analysis by LC/ESI-MS/MS. ddtjournal.comnih.gov The indole scaffold of this compound can be functionalized to create novel derivatization agents. For example, the synthesis of hydrazide-hydrazone and thiosemicarbazone derivatives of 4,6-dimethoxyindole demonstrates the chemical tractability of this core for creating new molecules with reactive functional groups suitable for derivatization or further chemical coupling. researchgate.netresearchgate.net
Enhancements in Gas Chromatography (GC) Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. gcms.cz However, direct analysis of this compound and its derivatives can be challenging due to their polarity, which stems from the nitrogen atom in the indoline (B122111) ring and potentially other functional groups. This polarity can lead to poor peak shapes, tailing, and low volatility, making them less amenable to standard GC analysis. researchgate.net To overcome these limitations, chemical derivatization is an essential strategy. jfda-online.com
Derivatization modifies the analyte's functional groups to increase volatility and thermal stability, while reducing polarity and unwanted interactions with the GC column. chromatographyonline.com This process typically involves replacing active hydrogen atoms, such as the one on the indole nitrogen, with nonpolar groups. jfda-online.com The result is a derivative that is more compatible with the GC environment, leading to improved chromatographic efficiency, peak symmetry, and detector response. gcms.czresearch-solution.com
Common derivatization strategies applicable to this compound derivatives include:
Silylation: This is one of the most common derivatization methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. chromatographyonline.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react quickly to form stable, volatile TMS ethers or TMS amines. gcms.cz The increased molecular weight of the derivative can also produce more characteristic ions in mass spectrometry (MS) analysis.
Acylation: This technique introduces an acyl group into the molecule, typically targeting amine and hydroxyl groups. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are used to create fluorinated acyl derivatives. gcms.czjfda-online.com These derivatives are not only more volatile but also exhibit excellent response with an electron capture detector (ECD), enabling trace-level analysis. jfda-online.com
The choice of derivatization reagent is critical and depends on the specific functional groups present on the this compound derivative being analyzed. gcms.cz A successful derivatization reaction should be rapid, quantitative, and produce a single, stable product without causing structural rearrangements. research-solution.com
| Target Functional Group on Derivative | Derivatization Type | Example Reagent | Expected Enhancement |
|---|---|---|---|
| Indoline N-H | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increased volatility, improved peak shape, reduced tailing. gcms.czchromatographyonline.com |
| Indoline N-H | Acylation | PFPA (Pentafluoropropionic anhydride) | Increased volatility, enhanced ECD response for trace analysis. jfda-online.com |
| Hydroxyl (-OH) group | Silylation | BSTFA + TMCS (Trimethylchlorosilane) | Forms stable silyl (B83357) ethers, increases volatility, reduces hydrogen bonding. gcms.cz |
| Amine (-NH2) group | Acylation | HFBA (Heptafluorobutyric anhydride) | Forms stable, volatile fluoroacyl derivatives with strong detector signals. jfda-online.com |
Improvements in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds in complex mixtures, including those of biological and environmental origin. wikipedia.org It is particularly well-suited for analyzing molecules like this compound derivatives, which may be thermally unstable or insufficiently volatile for GC analysis. ddtjournal.com The power of LC-MS/MS lies in its ability to combine the physical separation of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.orgagnopharma.com
For this compound derivatives, several factors can be optimized to improve LC-MS/MS detection:
Ionization Efficiency: The choice of ionization source is critical. Electrospray ionization (ESI) is a "soft" ionization technique applicable to a broad range of molecules, including thermally labile ones. agnopharma.com Given the presence of a basic nitrogen atom in the indoline ring, this compound derivatives are expected to ionize efficiently in positive ion mode ESI (ESI+), typically by forming a protonated molecule [M+H]+. Optimizing mobile phase conditions, such as using additives like formic acid, can further promote protonation and enhance the signal. d-nb.info
Chromatographic Separation: Proper separation via LC is essential to reduce matrix effects and distinguish between isomers. Reversed-phase chromatography using C18 columns is commonly employed. The selection of the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water) and gradient elution program can be fine-tuned to achieve sharp peaks and good resolution for various this compound derivatives. d-nb.info
Tandem Mass Spectrometry (MS/MS) Specificity: Tandem mass spectrometry significantly enhances selectivity. ddtjournal.com In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the [M+H]+ of the derivative), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, characteristic fragment (product ion) for detection. agnopharma.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and reduces background noise, allowing for very low detection limits. ddtjournal.comagnopharma.com The fragmentation pattern is dependent on the molecule's structure, and the methoxy groups on the this compound core can influence which fragment ions are formed, providing a unique signature for detection.
While derivatization is less common in LC-MS than in GC, it can be employed to enhance ionization efficiency or introduce a readily ionizable tag for analytes that are difficult to detect. ddtjournal.com For instance, a derivatizing reagent containing a permanently charged quaternary amine group could be used to improve sensitivity for certain neutral derivatives. However, the inherent properties of the this compound core often make direct analysis feasible and highly effective.
| Parameter | Typical Condition/Setting | Purpose/Rationale |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI, improving signal intensity. d-nb.info |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen on the indoline ring readily accepts a proton. agnopharma.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor → product ion transition. agnopharma.com |
| Precursor Ion | [M+H]+ | The protonated molecular ion of the this compound derivative. |
| Product Ions | Characteristic fragments from the indole ring or loss of substituents. | Specific fragments confirm the identity of the analyte and ensure selective detection. |
Future Research Trajectories for 4,6 Dimethoxyindoline and Its Derivatives
Development of Novel and Efficient Synthetic Routes
A primary objective for future research is the creation of more efficient, sustainable, and versatile methods for synthesizing the 4,6-dimethoxyindoline core and its derivatives. While classical methods like the Hemetsberger and Bischler indole (B1671886) syntheses are established, they can be limited. chim.it Promising future directions include:
Transition-Metal Catalysis: The development of novel transition-metal-catalyzed reactions is a key area of exploration. nih.gov Techniques like rhodium-catalyzed decarboxylative cyclization and hydroacylation offer direct and regioselective pathways to substituted indolines. rsc.org Similarly, silver-catalyzed intramolecular cyclizations present mild and efficient alternatives for constructing the indole framework. whiterose.ac.uk Future work will likely focus on expanding the catalyst repertoire and substrate scope to create a wider array of functionalized this compound derivatives.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining synthetic sequences by avoiding the need for pre-functionalized starting materials. nih.gov Future research will likely pursue catalytic systems, including biocatalysts, that can selectively target specific C-H bonds on the indoline (B122111) scaffold. chemrxiv.org This would enable the late-stage introduction of functional groups, providing rapid access to diverse molecular architectures.
Asymmetric Synthesis: The generation of chiral indolines is of paramount importance for pharmaceutical applications. chinesechemsoc.org Future research will continue to develop highly efficient asymmetric catalytic methods, such as iridium-catalyzed asymmetric hydrogenation, to produce enantioenriched this compound derivatives with high yields and excellent stereoselectivity. chinesechemsoc.org
Elucidation of Underexplored Reactivity Landscapes
While the basic reactivity of indoles is well-documented, the specific landscape of the electron-rich this compound system offers fertile ground for discovery. The electron-donating methoxy (B1213986) groups significantly influence the nucleophilicity and reactivity of the heterocyclic ring. cymitquimica.com Future investigations will likely focus on:
Dearomative Rearrangements: Sigmatropic rearrangements, such as the Claisen rearrangement, offer a powerful method for transforming planar indole structures into complex, three-dimensional 2,2-disubstituted indolines. uchicago.eduuchicago.edu Exploring these dearomative pathways with this compound precursors could provide access to novel and structurally complex molecular cores that are otherwise difficult to synthesize. uchicago.edu
Catalytic Asymmetric Reactions: Building on the synthesis of chiral indolines, a deeper exploration of their use in asymmetric catalysis is warranted. chinesechemsoc.orgrsc.org Future studies will likely investigate the development of novel chiral ligands based on the this compound framework for use in a variety of metal-catalyzed transformations.
Electrophilic Substitution: The enhanced stability and distinct electronic properties conferred by the methoxy groups make this compound and its relatives interesting substrates for various electrophilic substitution reactions, expanding their utility as versatile building blocks. cymitquimica.com
Integration of Advanced Spectroscopic and Computational Methodologies
To fully understand and predict the behavior of this compound, future research will increasingly rely on the synergy between advanced analytical techniques and theoretical calculations.
Spectroscopic Characterization: Detailed spectroscopic analysis is fundamental to confirming the structure and purity of newly synthesized derivatives. Techniques such as NMR and mass spectrometry provide crucial data for structural elucidation. researchgate.netmdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting molecular geometries, electronic properties, and reaction mechanisms. mdpi.com Future studies will use these tools to rationalize experimental outcomes, such as regioselectivity in functionalization reactions, and to guide the design of new experiments and catalysts. chinesechemsoc.org Comparing calculated structures with crystallographic data provides a powerful validation of computational accuracy. mdpi.com
| Derivative | Technique | Observed Signals (ppm) or m/z |
|---|---|---|
| 4,6-dimethoxy-2,3-diphenyl-1H-indole-7-carboxamide | ¹H NMR | 7.81 (d, J = 3.0 Hz, 1H), 7.54 (s, 1H) mdpi.com |
| ¹³C NMR | 169.5 (C=O) mdpi.com | |
| Methyl 4,6-dimethoxyindole-7-thiosemicarbazone | ¹H NMR | 8.49 (s, 1H), 11.32 (s, 1H) researchgate.net |
| ¹³C NMR | Confirmed C=S carbon researchgate.net |
Exploration of New Applications in Materials Science and Catalysis
The unique structural and electronic features of the this compound scaffold make it a promising candidate for applications beyond traditional medicinal chemistry.
Materials Science: Indole derivatives are recognized as important building blocks for organic materials. researchgate.net The electron-rich nature of dimethoxy-substituted indoles suggests their potential use in organic electronics. researchgate.net Future research could focus on incorporating the this compound core into polymers and small molecules for applications as organic semiconductors or in other functional materials. researchgate.netsmolecule.com
Catalysis: The nitrogen atom within the indoline ring can serve as a ligand for transition metals. By systematically modifying the substituents on the this compound framework, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes. This opens up avenues for developing novel, highly selective catalysts for a wide range of organic transformations.
Q & A
Basic: What spectroscopic and chromatographic methods are critical for characterizing 4,6-Dimethoxyindoline?
Answer:
A multi-technique approach ensures accurate structural confirmation and purity assessment:
- ¹H/¹³C NMR : Focus on methoxy group signals (singlets at δ ~3.8 ppm for ¹H; δ ~55–60 ppm for ¹³C) and indoline aromatic protons (δ 6.5–7.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities.
- HRMS : Validate the molecular formula (C₁₀H₁₃NO₂) with ≤3 ppm mass accuracy.
- HPLC-PDA : Quantify purity (>95%) and detect byproducts using a C18 column with methanol/water gradients.
- IR Spectroscopy : Confirm functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹ if present).
Document instrumental parameters (e.g., NMR field strength, MS ionization mode) to ensure reproducibility. Cross-reference data with computational models (e.g., DFT-predicted shifts) .
Basic: How should researchers optimize synthetic protocols for this compound to improve reproducibility?
Answer:
Follow a structured experimental design:
Variable Control : Standardize solvents (anhydrous), reagents (≥99% purity), and reaction conditions (temperature ±1°C, inert atmosphere).
Intermediate Monitoring : Use TLC or LC-MS at 30-minute intervals to track reaction progression.
Byproduct Identification : Isolate and characterize side products via column chromatography.
Statistical Validation : Perform ≥3 independent trials per condition; calculate mean yields with standard deviations.
Example optimization parameters:
| Variable | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Reaction Temp. | 80–120°C | 100°C | 72 ± 3 |
| Catalyst Loading | 5–15 mol% | 10 mol% | 68 ± 4 |
| Refer to pharmacopeial guidelines for synthetic validation . |
Advanced: How can mechanistic contradictions in this compound’s reactivity under acidic conditions be resolved?
Answer:
Address discrepancies through:
Controlled Replication : Repeat disputed experiments with strict pH control (use buffer solutions) and real-time monitoring (e.g., in situ FTIR).
Computational Modeling : Perform DFT calculations to compare energy barriers for proposed reaction pathways (e.g., protonation at N1 vs. O-methoxy sites).
Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to track proton transfer mechanisms.
Cross-Lab Collaboration : Share raw data (e.g., NMR FID files) to rule out instrumental bias.
Publish negative results and methodological details to enhance transparency .
Advanced: What frameworks are recommended for evaluating this compound’s pharmacokinetic (PK) properties in preclinical studies?
Answer:
Adopt a tiered PK protocol:
In Vitro Assays :
- Metabolic stability in human/rodent liver microsomes.
- Plasma protein binding via equilibrium dialysis.
In Vivo Studies :
- Dose rodents orally/IV; collect plasma at 0, 1, 3, 6, 12, 24h.
- Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®).
Tissue Distribution : Use LC-MS/MS or autoradiography.
Data Normalization : Compare to reference compounds (e.g., indomethacin).
For conflicting bioavailability data, assess formulation homogeneity and species-specific enzyme expression .
Advanced: How should researchers design dose-response studies to assess this compound’s bioactivity?
Answer:
Dose Range-Finding : Conduct preliminary trials to identify the EC₅₀/IC₅₀ (e.g., 0.1–100 μM).
Positive/Negative Controls : Include a known agonist/inhibitor (e.g., serotonin for receptor studies).
Endpoint Selection : Use orthogonal assays (e.g., fluorescence-based calcium flux + Western blotting).
Statistical Rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and effect sizes.
Example design:
| Concentration (μM) | Replicates | Response (%) | SD |
|---|---|---|---|
| 0 (Control) | n=6 | 0 | ±0.5 |
| 10 | n=6 | 35 | ±4.2 |
| 50 | n=6 | 72 | ±5.8 |
| Validate outliers via Grubbs’ test . |
Advanced: What strategies mitigate bias in structure-activity relationship (SAR) studies of this compound analogs?
Answer:
Blinded Synthesis : Assign codes to analogs; conceal structures during bioactivity testing.
Diverse Libraries : Include negative controls (e.g., des-methoxy analogs) to isolate substituent effects.
Machine Learning : Train QSAR models using open-source tools (e.g., RDKit) to predict activity cliffs.
Data Transparency : Share raw spectral and assay data in public repositories (e.g., ChEMBL).
Document all synthetic intermediates and failed reactions to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
